molecular formula C16H27N B8751648 2-Undecylpyridine CAS No. 80401-50-9

2-Undecylpyridine

Cat. No. B8751648
Key on ui cas rn: 80401-50-9
M. Wt: 233.39 g/mol
InChI Key: XECXIPYCNRARGM-UHFFFAOYSA-N
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Patent
US05219847

Procedure details

A mixture of 21.5 g (87 mmol) of 2-n-undecanoylpyridine, 13.7 g (0.27 mol) of hydrazine.monohydrate, 10.1 g (0.18 mol) of potassium hydroxide, and 50 ml of triethylene glycol was heated at 110° to 125° C. for one hour, and further, at 180° to 185° C. for 7 hours. After cooling, 400 ml of water was added, the mixture was extracted with diethyl ether, washed with water and dried over anhydrous potassium carbonate. After concentration under a reduced pressure, the residue was separated by silica gel column chromatography (ethyl acetate:hexane=1:9), and further, purified by distillation under a reduced pressure to give 11.9 g of the desired product (yield 58.7%).
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
[Compound]
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
58.7%

Identifiers

REACTION_CXSMILES
[C:1]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=1)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].NN.[OH-].[K+].C(O)COCCOCCO>O>[CH2:1]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
21.5 g
Type
reactant
Smiles
C(CCCCCCCCCC)(=O)C1=NC=CC=C1
Name
Quantity
13.7 g
Type
reactant
Smiles
NN
Step Two
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10.1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
C(COCCOCCO)O
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was separated by silica gel column chromatography (ethyl acetate:hexane=1:9)
DISTILLATION
Type
DISTILLATION
Details
further, purified by distillation under a reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(CCCCCCCCCC)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: PERCENTYIELD 58.7%
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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